
1-Bromo-3-(difluoromethyl)-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(difluoromethyl)-2-iodobenzene is an organic compound with the molecular formula C7H4BrF2I. This compound is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1-Bromo-3-(difluoromethyl)-2-iodobenzene typically involves halogenation reactions. One common method is the bromination of 3-(difluoromethyl)-2-iodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use catalysts to enhance the reaction rate and selectivity.
化学反应分析
1-Bromo-3-(difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents include sodium iodide, potassium fluoride, and organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids, while reduction with reducing agents like lithium aluminum hydride can produce alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds. These reactions typically use palladium catalysts and base in an appropriate solvent.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various halogenated or functionalized benzene derivatives.
科学研究应用
1-Bromo-3-(difluoromethyl)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology: The compound can be used to synthesize biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s potential therapeutic applications includes the development of new drugs targeting specific diseases. Its ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of 1-Bromo-3-(difluoromethyl)-2-iodobenzene depends on the specific reaction or application
For example, in substitution reactions, the bromine or iodine atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound can form palladium complexes that facilitate the formation of biaryl products.
相似化合物的比较
1-Bromo-3-(difluoromethyl)-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(difluoromethyl)-2-fluorobenzene: Similar in structure but with a fluorine atom instead of iodine. This compound may exhibit different reactivity and selectivity in chemical reactions.
1-Bromo-3-(difluoromethoxy)benzene: Contains a difluoromethoxy group instead of difluoromethyl. This structural difference can affect the compound’s physical and chemical properties.
1-Bromo-3,5-difluorobenzene: Lacks the iodine atom and has two fluorine atoms on the benzene ring. This compound may have different applications and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of bromine, iodine, and difluoromethyl groups, which provide a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
1-bromo-3-(difluoromethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQECQKFLYDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
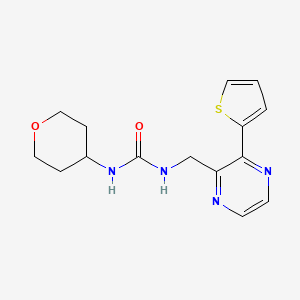
![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)
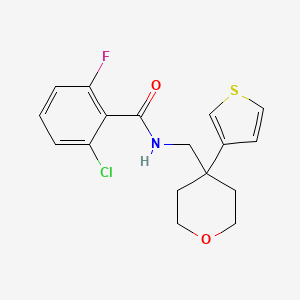
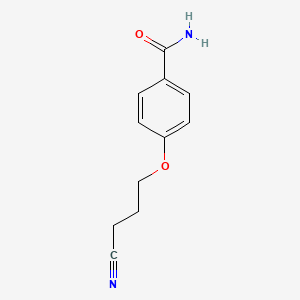
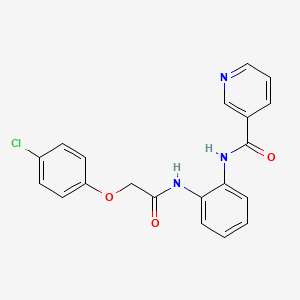
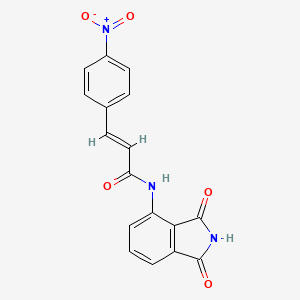
![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)
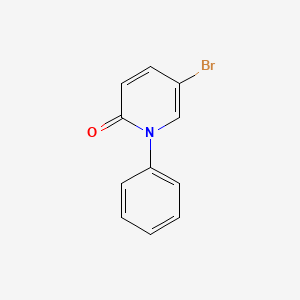
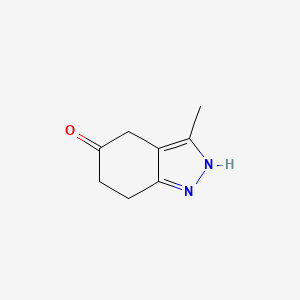
![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)
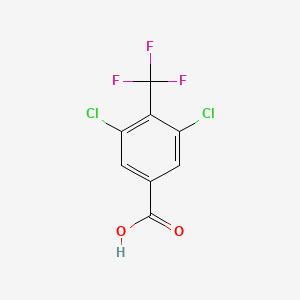
![3-(3,4-dimethoxyphenyl)-2-{[(pyridin-3-yl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2424345.png)
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)
